(Phenylcarbamylmethyl)-trimethylammonium iodide (Phenylcarbamylmethyl)-trimethylammonium iodide Most local anesthetics act by abolishing voltage gated sodium channel currents indiscriminately in all populations of neurons. Selective analgesia through TRPV1-mediated entry of a cationic lidocaine derivative, QX314, was recently reported. CAY10568 is a physically smaller, less hydrophobic version of QX314 designed to be even more permeable to TRPV1 ion channel when activated by agonists such as capsaicin and N-oleoyl dopamine. CAY10568 when given in combination with suitable TRPV1 agonists should produce selective blockade of the pain response while leaving motor, touch, and proprioception intact.
Brand Name: Vulcanchem
CAS No.: 22913-17-3
VCID: VC21099748
InChI: InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H
SMILES: C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-]
Molecular Formula: C11H17IN2O
Molecular Weight: 320.17 g/mol

(Phenylcarbamylmethyl)-trimethylammonium iodide

CAS No.: 22913-17-3

Cat. No.: VC21099748

Molecular Formula: C11H17IN2O

Molecular Weight: 320.17 g/mol

* For research use only. Not for human or veterinary use.

(Phenylcarbamylmethyl)-trimethylammonium iodide - 22913-17-3

Specification

Description Most local anesthetics act by abolishing voltage gated sodium channel currents indiscriminately in all populations of neurons. Selective analgesia through TRPV1-mediated entry of a cationic lidocaine derivative, QX314, was recently reported. CAY10568 is a physically smaller, less hydrophobic version of QX314 designed to be even more permeable to TRPV1 ion channel when activated by agonists such as capsaicin and N-oleoyl dopamine. CAY10568 when given in combination with suitable TRPV1 agonists should produce selective blockade of the pain response while leaving motor, touch, and proprioception intact.
CAS No. 22913-17-3
Molecular Formula C11H17IN2O
Molecular Weight 320.17 g/mol
IUPAC Name (2-anilino-2-oxoethyl)-trimethylazanium;iodide
Standard InChI InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H
Standard InChI Key CCPHDQUNJSJNQK-UHFFFAOYSA-N
SMILES C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-]
Canonical SMILES C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-]

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